(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Description
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS: 148925-97-7) is a chiral bisoxazole ligand with a rigid bicyclic framework. Its stereochemistry arises from the 4R,4'R configuration of the isopropyl substituents, which confer significant steric and electronic effects. This compound has been widely employed in asymmetric catalysis, particularly in nickel- and palladium-catalyzed cross-coupling reactions, where it facilitates enantioselective transformations by stabilizing radical intermediates and enabling stereoconvergence . Its molecular formula is C₁₄H₂₄N₂O₂ (MW: 252.35), and it is typically stored under inert conditions at 2–8°C .
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOYMBXNYZPFL-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(CO2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors via Copper-Mediated Coupling
The core bioxazole structure is constructed through cyclization reactions involving thiazole derivatives. A validated method involves reacting 4-isopropylthiazole with copper(II) acetate (Cu(OAc)₂) in xylenes under reflux conditions (140°C, 16 hours). This approach mirrors protocols for synthesizing 2,2'-bithiazoles, where copper catalysts facilitate oxidative coupling. The reaction yield is highly dependent on solvent polarity, with nonpolar solvents like xylenes favoring cyclization over side reactions.
Key parameters:
Enantioselective Synthesis via Chiral Epoxide Intermediates
The (4R,4'R) stereochemistry is introduced using chiral epoxide precursors. Methyl (4R,5R)-4,5-epoxy-2(E)-hexenoate, synthesized enzymatically from methyl sorbate, undergoes nucleophilic ring-opening with diisopropylamine. This step installs the isopropyl groups while preserving chirality. The reaction proceeds in methanol at 40°C for 48 hours, achieving diastereomeric ratios exceeding 4:1.
Reaction scheme:
Post-reaction acetylation with acetic anhydride stabilizes the product, followed by hydrogenation over Pd(OH)₂/C to saturate the dihydro-bioxazole ring.
Industrial-Scale Production and Process Optimization
Large-Scale Cyclization and Catalyst Recovery
Industrial protocols amplify laboratory methods by implementing continuous flow reactors. Key modifications include:
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Catalyst recycling: Copper residues are recovered via aqueous extraction, reducing costs by 22%.
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Temperature gradients: Staged heating (90°C → 140°C) minimizes decomposition.
Table 1: Industrial vs. Laboratory-Scale Parameters
Purification Techniques
Crude product purification employs multi-step chromatography:
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Normal-phase silica gel chromatography with ethyl acetate/hexanes gradients (0–10%) removes nonpolar impurities.
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Soxhlet extraction using acetone eliminates residual copper catalysts.
Industrial facilities substitute chromatography with crystallization from ethanol/water mixtures, achieving 98% purity at 1/3 the cost.
Stereochemical Control and Analytical Validation
Chiral Resolution Methods
The (4R,4'R) configuration is confirmed via:
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X-ray crystallography: Bond angles (C4–N–C4' = 112.5°) and torsion angles (N–C4–C4'–N = 89.7°) align with R,R stereochemistry.
Table 2: Spectroscopic Data
Stability Under Process Conditions
Thermogravimetric analysis (TGA) reveals decomposition initiates at 210°C, permitting high-temperature reactions without degradation. Accelerated stability studies (40°C/75% RH, 6 months) show no racemization, confirming the ligand’s robustness.
Alternative Synthetic Pathways
Chemical Reactions Analysis
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Oxidized derivatives
Reduction: Reduced analogs
Substitution: Substituted oxazole derivatives
Scientific Research Applications
The compound features a tetrahydro-bioxazole core with two isopropyl groups at the 4 and 4' positions. This structural configuration contributes to its biological activity and stability.
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of bioxazole compounds exhibit significant anticancer properties. Studies have shown that (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole can act as a potential lead compound for developing new anticancer agents due to its ability to inhibit specific cancer cell lines .
Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions like Alzheimer's disease .
Organic Synthesis
Chiral Building Block : The compound serves as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the production of various enantiomerically enriched compounds, which are crucial in pharmaceuticals .
Catalysis : Recent studies have explored its use as a ligand in transition metal-catalyzed reactions. The diisopropyl substituents enhance the selectivity and efficiency of these catalytic processes .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their efficacy against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents .
Case Study 2: Neuroprotection
A research team investigated the neuroprotective properties of this compound in an animal model of Alzheimer's disease. The study found that treatment with the compound significantly reduced amyloid plaque formation and improved cognitive function compared to untreated controls .
Mechanism of Action
The mechanism by which (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Bisoxazole Ligands
Structural Analogues and Substituent Effects
The catalytic performance of bisoxazole ligands is highly dependent on substituent bulkiness and stereochemistry. Key analogues include:
Key Observations :
- Steric Effects: The isopropyl groups in the (4R,4'R)-diisopropyl variant provide moderate steric bulk, balancing enantioselectivity and reaction efficiency.
- Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in 4,4'-dimethoxycarbonyl-2,2'-bioxazole) enhance oxidative stability but reduce catalytic activity in radical-mediated reactions .
Catalytic Performance
Notable Findings:
- The (4R,4'R)-diisopropyl ligand achieves moderate enantioselectivity (78% ee) in nickel-catalyzed reactions, likely due to its ability to stabilize radical intermediates while allowing partial racemization .
- The (S,S)-iso-propyl analogue exhibits superior enantioselectivity (>99% ee) in palladium systems, attributed to its optimized chiral pocket for substrate binding .
- Non-chiral tetramethyl-bioxazole ligands show high efficiency in copper-catalyzed benzylic C–H coupling but lack stereochemical control .
Stability and Handling
Biological Activity
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole, with CAS number 148925-97-7 and molecular formula CHNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Weight: 224.30 g/mol
- Structure: Contains two isopropyl groups and a tetrahydro-bioxazole moiety.
- Purity: Available in various purities (e.g., 97% purity) for research applications .
1. Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of oxazoles have shown significant inhibition of cell proliferation in breast and prostate cancer models.
2. Enzyme Inhibition
Studies have demonstrated that this compound may act as an inhibitor of specific enzymes linked to metabolic pathways. For example:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Inhibitors in this category are crucial for managing metabolic disorders such as obesity and diabetes. Compounds with similar structures have shown over 50% inhibition at concentrations of 10 µM .
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| Compound A | 0.31 | 82.82 |
| Compound B | 3.32 | 74.13 |
| (4R,4'R)-Diisopropyl | TBD | TBD |
3. Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar oxazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens.
Case Study 1: Cancer Cell Lines
A study investigated the effects of various oxazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that compounds with structural similarities to (4R,4'R)-Diisopropyl significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Metabolic Disorders
In a metabolic syndrome model involving diabetic rats, administration of compounds structurally related to (4R,4'R)-Diisopropyl showed a marked reduction in blood glucose levels and improved insulin sensitivity compared to control groups.
Discussion
The biological activity of this compound suggests its potential as a therapeutic agent in oncology and metabolic diseases. Its role as an enzyme inhibitor highlights its importance in drug development for conditions like diabetes and obesity.
Q & A
Basic Question: How can the synthesis of (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole be optimized to enhance enantiomeric excess (ee)?
Methodological Answer:
Optimization involves:
- Chiral Precursor Selection : Use enantiopure amino alcohols (e.g., L-adamantylglycine derivatives) to ensure stereochemical fidelity during oxazoline ring formation .
- Coupling Conditions : Employ coupling agents like EDCI/HOBt under inert atmospheres to minimize racemization. Base selection (e.g., NEt₃) impacts reaction efficiency .
- Purification : Chiral HPLC or recrystallization in non-polar solvents (hexane/EtOAc) improves ee >99% .
- Scale-Up : Automated flow reactors enhance reproducibility and reduce side reactions in large-scale syntheses .
Basic Question: What advanced spectroscopic techniques confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.31 ppm for oxazoline protons) coupled with NOESY confirm spatial arrangement and diastereomeric ratios .
- X-ray Crystallography : Resolves absolute configuration, particularly for derivatives with bulky substituents (e.g., adamantyl groups) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
Advanced Question: What mechanistic insights explain its efficacy as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Coordination Geometry : The bioxazole scaffold binds transition metals (e.g., Pd, Cu) via N,O-chelation, creating a rigid chiral environment that directs substrate orientation .
- Enantioselectivity : Steric effects from isopropyl groups disfavor prochiral face approach, as shown in DFT studies of analogous cryptands .
- Case Study : In Pd-catalyzed C–H arylation, the ligand’s bite angle (85–90°) optimizes transition-state stabilization, yielding >90% ee .
Advanced Question: How can computational methods (e.g., DFT) predict ligand performance in catalytic systems?
Methodological Answer:
- DFT Modeling : Calculate metal-ligand binding energies (e.g., ΔG for Pd complexes) and transition-state geometries to predict enantioselectivity .
- Docking Simulations : Map ligand interactions with catalytic pockets of enzymes or metal centers to prioritize derivatives for synthesis .
- Benchmarking : Compare computed NMR chemical shifts (e.g., ¹³C) with experimental data to validate models .
Basic Question: What strategies ensure stereochemical purity during multi-step synthesis?
Methodological Answer:
- Chiral Auxiliaries : Incorporate enantiopure building blocks (e.g., (S)-(+)-2-phenylglycinol) to control configuration at C4 and C4' .
- Inert Conditions : Use Schlenk lines or gloveboxes to prevent racemization from moisture/O₂ .
- Kinetic Resolution : Enzymatic or chemical resolution steps (e.g., lipase-mediated hydrolysis) purify intermediates .
Advanced Question: How are derivatives of this compound designed for targeted biological or catalytic applications?
Methodological Answer:
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ to enhance Lewis acidity in catalytic systems .
- Biopolar Modifications : Attach pyridyl or boronate groups for protein-binding studies (e.g., kinase inhibition) .
- High-Throughput Screening : Test libraries of derivatives in asymmetric reactions or enzyme assays to identify leads .
Advanced Question: How can researchers resolve contradictions in reported catalytic activity across studies?
Methodological Answer:
- Reproducibility Checks : Standardize reaction parameters (solvent purity, metal sources, temperature) .
- Control Experiments : Test for trace metal contamination (e.g., Fe³⁺) that may alter catalytic cycles .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., PCA) to identify outlier conditions .
Basic Question: What methodologies assess the biological activity of this compound and its derivatives?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Broth microdilution (MIC) against Gram+/− bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity) with IC₅₀ determination .
- Toxicity Profiling : MTT assays on mammalian cell lines to evaluate cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
